molecular formula C16H18BNO B14726671 2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine CAS No. 6962-85-2

2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine

Cat. No.: B14726671
CAS No.: 6962-85-2
M. Wt: 251.1 g/mol
InChI Key: MOODMZHDPAUMDC-UHFFFAOYSA-N
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Description

2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine is a chemical compound with the molecular formula C16H18BNO and a molecular weight of 251.13122 g/mol . This compound is known for its unique structure, which includes a dibenzo[b,f]borepin core, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include boron-containing compounds and amines

Chemical Reactions Analysis

2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways .

Comparison with Similar Compounds

2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine can be compared with other similar compounds, such as:

Properties

CAS No.

6962-85-2

Molecular Formula

C16H18BNO

Molecular Weight

251.1 g/mol

IUPAC Name

2-(5,6-dihydrobenzo[b][1]benzoborepin-11-yloxy)ethanamine

InChI

InChI=1S/C16H18BNO/c18-11-12-19-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8H,9-12,18H2

InChI Key

MOODMZHDPAUMDC-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2CCC3=CC=CC=C31)OCCN

Origin of Product

United States

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